2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(4-Fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a methyl group, and a phenyl group attached to a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
2-[(4-Fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorophenyl)amino]-5-methyl-4(3H)-pyrimidinone
- (2-{[(4-Fluorophenyl)amino]methyl}phenyl)methanol
- N-(4-Fluorophenyl)-N’-phenylthiourea
Uniqueness
2-[(4-Fluorophenyl)amino]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique dihydroquinazolinone core, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its reactivity and potential for various applications .
Properties
Molecular Formula |
C21H18FN3O |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H18FN3O/c1-13-20-18(11-15(12-19(20)26)14-5-3-2-4-6-14)25-21(23-13)24-17-9-7-16(22)8-10-17/h2-10,15H,11-12H2,1H3,(H,23,24,25) |
InChI Key |
SYWTXKMQFSADLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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